

physical and chemical properties of 6-Methylhept-6-en-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methylhept-6-en-2-ol

Cat. No.: B14676703

[Get Quote](#)

An In-depth Technical Guide to 6-Methylhept-5-en-2-ol

For: Researchers, Scientists, and Drug Development Professionals

Subject: Physical and Chemical Properties of 6-Methylhept-5-en-2-ol

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-methyl-5-hepten-2-ol. Due to a significant lack of available data for the isomeric compound **6-methylhept-6-en-2-ol** (CAS No. 18295-59-5), this document focuses on the well-characterized and commercially available isomer, 6-methyl-5-hepten-2-ol (CAS No. 1569-60-4). This guide includes a detailed summary of its physical and chemical properties, experimental protocols for its characterization, and a discussion of its known applications. All quantitative data is presented in a clear tabular format for ease of reference.

Introduction

6-Methyl-5-hepten-2-ol, also known as sulcatol, is a naturally occurring organic compound that functions as a pheromone in some species. It is a versatile chiral secondary alcohol that serves as a valuable intermediate in the synthesis of various fine chemicals, including pharmaceuticals and fragrances.^[1] Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, makes it a subject of interest in organic synthesis and material science. This document

aims to consolidate the available technical information on this compound to support research and development activities.

Physical and Chemical Properties

The physical and chemical properties of 6-methyl-5-hepten-2-ol are well-documented. It exists as a clear, colorless to pale yellow liquid with a characteristic fruity aroma.[\[1\]](#) A summary of its key quantitative properties is provided in Table 1.

Table 1: Physical and Chemical Properties of 6-Methyl-5-hepten-2-ol

Property	Value	Reference
CAS Number	1569-60-4	
Molecular Formula	C ₈ H ₁₆ O	[1]
Molecular Weight	128.21 g/mol	[1]
Appearance	Clear, colorless to pale yellow liquid	[1]
Boiling Point	78 °C at 14 mmHg	
Density	0.844 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.448	
Flash Point	68 °C (154.4 °F) - closed cup	
Solubility	Miscible with alcohols and ethers; insoluble in water.	
Purity	98-100% (by GC)	[1]

Experimental Protocols

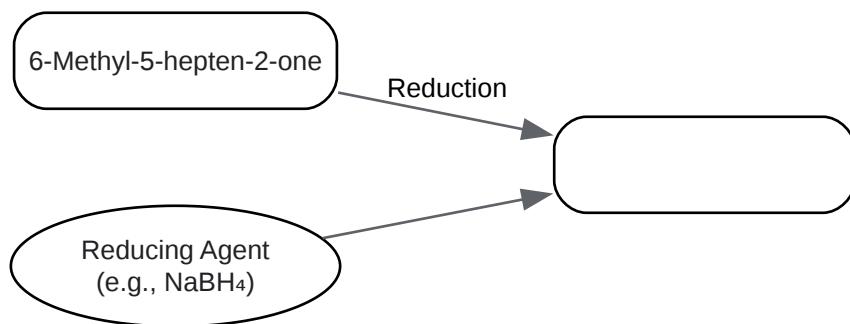
The characterization of 6-methyl-5-hepten-2-ol relies on standard analytical techniques. Below are generalized protocols for key experimental methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a fundamental technique for assessing the purity of 6-methyl-5-hepten-2-ol and confirming its molecular weight.

- Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar capillary column is typically suitable.
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.
- MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.
- Expected Results: The mass spectrum of 6-methyl-5-hepten-2-ol will show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy


NMR spectroscopy is essential for the structural elucidation of 6-methyl-5-hepten-2-ol.

- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS).
 - Expected signals include those for the methyl groups, methylene protons, the proton on the carbon bearing the hydroxyl group, and the vinylic proton.
- ^{13}C NMR Spectroscopy:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Expected signals will correspond to the eight distinct carbon atoms in the molecule.

Chemical Synthesis and Reactivity

6-Methyl-5-hepten-2-ol can be synthesized through various routes, often involving the reduction of the corresponding ketone, 6-methyl-5-hepten-2-one.

[Click to download full resolution via product page](#)

Caption: Synthesis of 6-methyl-5-hepten-2-ol via reduction of the corresponding ketone.

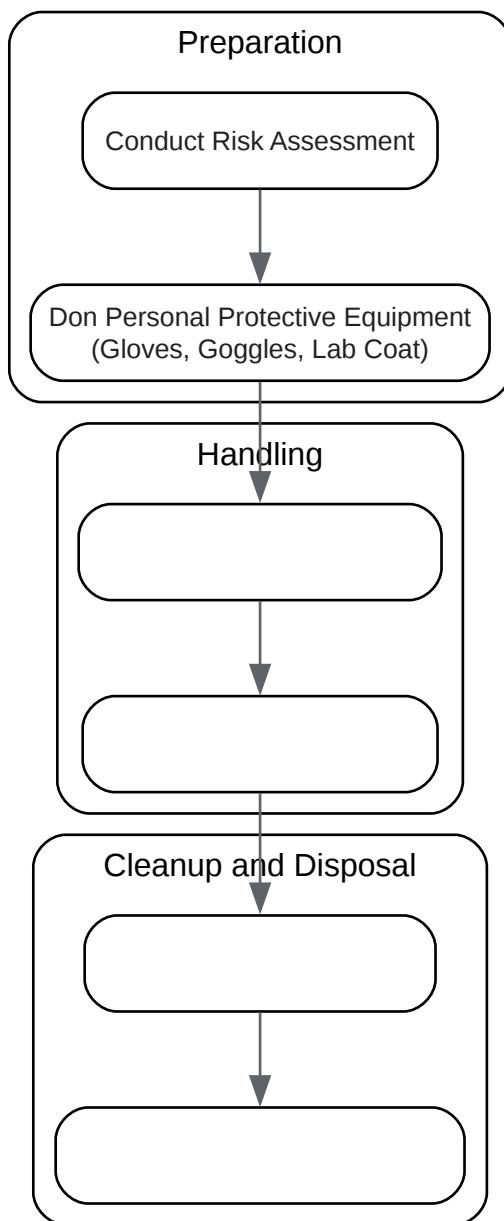
The presence of both a hydroxyl group and a double bond allows for a range of chemical transformations. The hydroxyl group can undergo oxidation to the ketone, esterification, or etherification. The double bond can participate in addition reactions, such as hydrogenation or halogenation.

Applications and Safety

Applications

6-Methyl-5-hepten-2-ol is a compound with diverse applications:

- Flavor and Fragrance Industry: It is used as a flavoring agent and in perfumes due to its pleasant aroma.^[1]
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.^[1]


- Agrochemicals: It is explored for use in the development of pesticides and herbicides.[1]
- Cosmetics: Its properties make it suitable for use in cosmetic formulations.[1]

Safety and Handling

6-Methyl-5-hepten-2-ol is a combustible liquid and should be handled with appropriate safety precautions.

- Handling: Wear protective gloves, clothing, and eye/face protection. Keep away from open flames, hot surfaces, and sources of ignition.
- Storage: Store in a cool, well-ventilated place in a tightly closed container.
- First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms occur.

The following diagram outlines the general logical workflow for the safe handling and use of 6-methyl-5-hepten-2-ol in a research setting.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the safe handling of 6-methyl-5-hepten-2-ol.

Conclusion

6-Methyl-5-hepten-2-ol is a well-characterized compound with a range of applications in various industries. This guide has provided a summary of its key physical and chemical properties, along with protocols for its analysis and information on its synthesis and safe handling. The

data presented here should serve as a valuable resource for researchers and professionals working with this versatile chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [physical and chemical properties of 6-Methylhept-6-en-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14676703#physical-and-chemical-properties-of-6-methylhept-6-en-2-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

